Enhanced Lipophilicity (XLogP3)
The computed octanol–water partition coefficient (XLogP3) for 3,5-dimethylthiophene-2-sulfonyl fluoride is 2.5, compared to 0.9 for the unsubstituted parent thiophene-2-sulfonyl fluoride and 1.0 for benzenesulfonyl fluoride [1][2][3]. This represents a 2.8-fold increase in lipophilicity for the dimethyl derivative, directly attributable to the two methyl substituents, as the topological polar surface area remains identical at 70.8 Ų [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Thiophene-2-sulfonyl fluoride: XLogP3 = 0.9; Benzenesulfonyl fluoride: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.6 vs. thiophene-2-sulfonyl fluoride; +1.5 vs. benzenesulfonyl fluoride |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024/2025) |
Why This Matters
Higher lipophilicity translates to enhanced solubility in organic solvents and improved membrane permeability, making the 3,5-dimethyl derivative preferable for organic-phase SuFEx reactions, cell-based covalent probe design, and late-stage functionalization of lipophilic scaffolds.
- [1] PubChem Compound Summary for CID 122236233, 3,5-Dimethylthiophene-2-sulfonyl fluoride. National Center for Biotechnology Information (2025). XLogP3-AA = 2.5. View Source
- [2] PubChem Compound Summary for CID 19098976, Thiophene-2-sulfonyl fluoride. National Center for Biotechnology Information (2025). XLogP3 = 0.9. View Source
- [3] PubChem Compound Summary for CID 67779, Benzenesulfonyl fluoride. National Center for Biotechnology Information (2025). XLogP3 = 1.0. View Source
